molecular formula C19H24N2O3S B11130598 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

Cat. No.: B11130598
M. Wt: 360.5 g/mol
InChI Key: NQVXQOGJWGAXGM-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a glycinamide backbone with ethyl, methylphenylsulfonyl, and phenylethyl groups attached, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of glycine derivatives with ethylating agents and sulfonyl chlorides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide
  • N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C19H24N2O3S/c1-4-21(25(23,24)18-12-10-15(2)11-13-18)14-19(22)20-16(3)17-8-6-5-7-9-17/h5-13,16H,4,14H2,1-3H3,(H,20,22)

InChI Key

NQVXQOGJWGAXGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC(C)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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